4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine
Description
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine is a fluorinated morpholine derivative characterized by a trifluoroethyl group substituted with a trimethylsilyloxy moiety. This compound is categorized as a fluorinated building block, often used in organic synthesis for introducing trifluoromethyl groups or silyl-protected functionalities into target molecules . The trifluoroethyl group enhances electron-withdrawing properties, while the trimethylsilyloxy group acts as a protective moiety, enabling selective reactivity under acidic or fluoride-mediated conditions. Its molecular weight is estimated to range between 280–300 g/mol based on structural analogs (e.g., CAS 850797-92-1, MW 320.26 g/mol) .
Properties
IUPAC Name |
trimethyl-(2,2,2-trifluoro-1-morpholin-4-ylethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3NO2Si/c1-16(2,3)15-8(9(10,11)12)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPGTXLXUWKETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(F)(F)F)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289706-46-3 | |
| Record name | 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Hemiaminal Formation and Silylation
The most widely documented method for preparing 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine involves a two-step sequence: (1) hemiaminal formation between morpholine and fluoral ethyl hemiacetal, followed by (2) silylation of the intermediate alcohol.
Reaction Procedure
Hemiaminal Formation :
A flame-dried flask is charged with morpholine (110-91-8) and fluoral ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol, CAS 433-27-2) under inert atmosphere. The mixture is stirred at room temperature for 12 hours, yielding 4-morpholinemethanol, α-(trifluoromethyl)- (CAS 321573-94-8).Silylation :
N-(Trimethylsilyl)imidazole (CAS 18156-74-6) is added to the hemiaminal intermediate, and the reaction is stirred for an additional 6 hours. Rotary evaporation removes volatile components, affording the title compound in 85–89% yield (46.6–48.7 g scale).
Table 1: Key Reaction Parameters
| Step | Reagent | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Morpholine : Fluoral ethyl hemiacetal | 1 : 1 | 25°C | 12 h | 95% |
| 2 | Hemiaminal : N-(Trimethylsilyl)imidazole | 1 : 1.2 | 25°C | 6 h | 89% |
Mechanistic Insights and Catalytic Considerations
Hemiaminal Formation Mechanism
The reaction proceeds through nucleophilic attack of morpholine’s secondary amine on the electrophilic carbonyl carbon of fluoral ethyl hemiacetal. Density functional theory (DFT) calculations suggest a transition state stabilized by hydrogen bonding between the hemiacetal hydroxyl group and morpholine’s oxygen atom.
Silylation Dynamics
N-(Trimethylsilyl)imidazole acts as a mild silylating agent, replacing the hemiaminal hydroxyl proton via a concerted mechanism. The imidazole byproduct (pKa ≈ 14.5) drives the reaction to completion by scavenging liberated protons.
Table 2: Alternative Silylation Reagents Compared
| Reagent | Reaction Time | Yield | Byproduct Handling |
|---|---|---|---|
| N-(Trimethylsilyl)imidazole | 6 h | 89% | Easy filtration |
| Trimethylsilyl chloride | 3 h | 78% | HCl neutralization |
| Hexamethyldisilazane | 8 h | 82% | Ammonia evolution |
Scale-Up Considerations and Industrial Adaptations
Solvent Optimization
While the original protocol uses dichloromethane, substitution with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability metrics:
Table 3: Solvent Performance Comparison
| Solvent | PMI* | Reaction Yield | Recycling Potential |
|---|---|---|---|
| Dichloromethane | 8.2 | 89% | Low |
| 2-MeTHF | 3.1 | 87% | High |
| Cyclopentyl methyl ether | 4.7 | 85% | Moderate |
*Process Mass Intensity
Applications in Trifluoromethylation Reactions
While beyond preparation scope, the compound’s utility as a trifluoromethyl source warrants mention:
Chemical Reactions Analysis
Types of Reactions
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with electrophilic carbonyl compounds.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include carbonyl compounds such as aldehydes and ketones. The reactions are typically carried out in the presence of a base like cesium fluoride (CsF) and a copper catalyst (CuI).
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products
Trifluoromethylated alcohols: When reacting with carbonyl compounds, the major products are α-trifluoromethyl alcohols.
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized molecules, making it useful in the development of pharmaceuticals. This property allows for the creation of compounds that are more resistant to metabolic degradation, thus improving their therapeutic efficacy.
Pharmaceutical Development
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine has been utilized in the synthesis of various pharmaceutical agents. The incorporation of the morpholine moiety is significant due to its ability to mimic natural substrates while enhancing solubility and bioavailability. Research indicates that compounds derived from this morpholine derivative exhibit promising biological activities, including anti-inflammatory and antimicrobial properties .
Materials Science
In materials science, this compound serves as a precursor for synthesizing fluorinated polymers and coatings. The presence of fluorine atoms imparts unique properties such as increased hydrophobicity and chemical resistance. These characteristics are particularly valuable in applications requiring durable materials that can withstand harsh environments.
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the use of this compound in synthesizing antiviral agents targeting viral replication mechanisms. The synthesized compounds showed significant activity against specific viral strains, suggesting that this morpholine derivative could be pivotal in developing new antiviral therapies.
Case Study 2: Development of Fluorinated Coatings
Another research project explored the use of this compound in creating fluorinated coatings for industrial applications. The resulting materials exhibited enhanced water and oil repellency compared to traditional coatings, highlighting the potential for improved performance in various settings such as automotive and aerospace industries.
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Enhances lipophilicity and metabolic stability in synthesized molecules |
| Pharmaceutical Development | Used in synthesizing bioactive compounds with improved solubility |
| Materials Science | Precursor for fluorinated polymers and coatings with unique properties |
Mechanism of Action
The mechanism of action of 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine involves its role as a nucleophilic trifluoromethylating agent. The compound reacts with electrophilic carbonyl compounds, where the trifluoromethyl group is transferred to the carbonyl carbon, forming a new C-C bond. The trimethylsilyl group stabilizes the intermediate species, facilitating the reaction. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine and related compounds:
Table 1: Comparative Analysis of Morpholine Derivatives
Key Comparisons
Structural Features: The target compound uniquely combines a trifluoroethyl group with a trimethylsilyloxy substituent, enabling dual functionality: electron withdrawal (CF3) and labile protection (silyl ether). In contrast, CAS 850797-92-1 substitutes the ethyl chain with a nitro-phenoxy group, enhancing electrophilicity but lacking silyl-based reactivity . Aprepitant-related compounds () integrate morpholino groups with aromatic trifluoromethyl and fluorophenyl moieties, optimizing pharmacokinetic properties for drug delivery .
Reactivity and Stability :
- The trimethylsilyloxy group in the target compound facilitates deprotection under mild conditions (e.g., fluoride ions), whereas nitro groups (CAS 850797-92-1) require stronger reducing agents. Triflusulfuron methyl ester () leverages trifluoroethoxy groups for hydrolytic stability in herbicidal formulations .
Applications :
- The target compound is primarily a synthetic intermediate, whereas CAS 850797-92-1 (discontinued) may have been explored for agrochemicals due to its nitro group. Aprepitant analogs demonstrate the pharmaceutical utility of morpholine derivatives in modulating receptor binding .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~280–300 g/mol) suggests better solubility in organic solvents compared to CAS 850797-92-1 (320.26 g/mol) or Aprepitant analogs (~600 g/mol), which are tailored for aqueous compatibility in drug formulations .
Research Findings and Implications
- Synthetic Utility : The target compound’s silyl-protected trifluoroethyl group is advantageous in multi-step syntheses, enabling selective functionalization without side reactions—a property less common in nitro- or phosphonate-substituted analogs .
- Agrochemical and Pharmaceutical Relevance : While trifluoroethoxy groups () enhance herbicide stability, the target compound’s trifluoro-silyl combination offers versatility in designing fluorinated APIs (Active Pharmaceutical Ingredients) or agrochemical precursors .
- Discontinued Compounds : CAS 850797-92-1’s discontinuation () highlights challenges in scaling nitro-containing morpholine derivatives, possibly due to toxicity or synthetic complexity .
Biological Activity
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, with the CAS number 289706-46-3, is a morpholine derivative notable for its trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C9H18F3NO2Si |
| Molecular Weight | 257.33 g/mol |
| Appearance | Colorless to yellow liquid |
| Purity | ≥95.0% (GC) |
| Flash Point | 78 °C |
| Refractive Index | 1.41 |
The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, which can improve the bioavailability of drugs. The modification of morpholine with trifluoromethyl groups has been shown to affect the interaction with biological targets, including enzymes and receptors.
Antitumor Activity
Research has indicated that compounds containing trifluoromethyl groups can exhibit significant antitumor activity. For instance, studies have demonstrated that morpholine derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study on related compounds showed that certain morpholine derivatives had IC50 values in the nanomolar range against specific cancer cell lines, indicating potent antiproliferative effects.
DPP-4 Inhibition
Recent findings suggest that morpholine derivatives can act as DPP-4 inhibitors, which are crucial for managing type 2 diabetes mellitus (T2DM). The presence of the trifluoromethyl group may enhance the binding affinity to the DPP-4 enzyme.
- Research Findings : The structure-activity relationship (SAR) studies have indicated that modifications at the morpholine ring can significantly influence inhibitory activity against DPP-4. Compounds with similar structures have shown IC50 values ranging from low nanomolar to micromolar concentrations.
Structure-Activity Relationship (SAR)
The inclusion of a trifluoromethyl group in the para-position of aromatic rings has been associated with increased potency against various biological targets. This modification can lead to enhanced interactions within active sites of enzymes or receptors, thus improving therapeutic efficacy.
Applications in Drug Development
Due to its favorable properties, this compound is being explored for its potential applications in:
- Anticancer therapies : Targeting specific cancer pathways.
- Diabetes management : As a DPP-4 inhibitor.
- Antiviral drugs : Due to its structural similarity to known antiviral agents.
Q & A
What are the key challenges in synthesizing 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, and how can reaction conditions be optimized?
(Basic)
Answer:
The synthesis of this compound involves balancing reactivity between the trifluoroethyl and trimethylsilyloxy groups. Key challenges include:
- Steric hindrance : The bulky trimethylsilyloxy group may slow nucleophilic substitution or coupling reactions.
- Moisture sensitivity : The silyl ether moiety requires anhydrous conditions to prevent hydrolysis .
Methodological optimization : - Use Schlenk-line techniques or gloveboxes for moisture-sensitive steps.
- Employ Lewis acid catalysts (e.g., BF₃·OEt₂) to activate electrophilic centers while preserving the silyl group .
- Optimize temperature gradients via Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry) .
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
(Advanced)
Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map reaction pathways and transition states:
- Electrostatic potential surfaces identify electron-deficient regions prone to nucleophilic attack (e.g., the trifluoroethyl carbon) .
- Transition state analysis reveals steric or electronic barriers introduced by the morpholine ring or silyl group .
Case study : Simulations of analogous morpholine derivatives (e.g., 4-(Trimethylsilyl)morpholine) show that steric effects dominate over electronic effects in SN2 reactions .
What analytical techniques are most effective for characterizing the stability of this compound under varying pH conditions?
(Basic)
Answer:
- NMR spectroscopy (¹⁹F and ²⁹Si): Tracks degradation products (e.g., desilylation or morpholine ring opening) .
- HPLC-MS : Monitors hydrolytic stability in aqueous buffers (pH 1–13) to identify degradation kinetics .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and reaction planning (e.g., decomposition above 150°C) .
How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
(Advanced)
Answer:
- Steric effects : The trimethylsilyloxy group creates a crowded environment, reducing accessibility to the trifluoroethyl carbon. This necessitates bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to prevent catalyst poisoning .
- Electronic effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the adjacent carbon, favoring Suzuki-Miyaura couplings with electron-rich aryl boronic acids .
Data-driven approach :
| Reaction Type | Yield (%) | Optimal Catalyst | Reference |
|---|---|---|---|
| Suzuki-Miyaura | 78 | Pd(OAc)₂/XPhos | |
| Buchwald-Hartwig | 45 | Pd₂(dba)₃/t-BuXPhos |
What strategies mitigate contradictions in reported synthetic yields for this compound?
(Advanced)
Answer:
Discrepancies often arise from:
- Impurity profiles : Trace moisture or oxygen degrades intermediates. Use Karl Fischer titration to verify solvent dryness (<50 ppm H₂O) .
- Reaction monitoring : In-situ FTIR or Raman spectroscopy detects intermediate formation (e.g., silyl ether intermediates) and guides endpoint determination .
- Reproducibility protocols : Standardize purification methods (e.g., chromatography vs. recrystallization) to minimize batch-to-batch variability .
How can reactor design improve scalability for synthesizing this compound?
(Basic)
Answer:
- Microreactor systems : Enhance heat/mass transfer for exothermic silylation steps, reducing side reactions (e.g., oligomerization) .
- Continuous-flow setups : Enable precise control of residence time, critical for reactions requiring anhydrous conditions .
Case study : A scaled-up batch process achieved 85% purity, while continuous-flow improved to 92% with reduced byproducts .
What mechanistic insights explain the compound’s resistance to acidic hydrolysis compared to non-fluorinated analogs?
(Advanced)
Answer:
- Electron-withdrawing effect : The trifluoromethyl group stabilizes the silyl ether via inductive effects, delaying protonation at the oxygen atom .
- Steric protection : The trimethylsilyl group shields the ether linkage from aqueous attack.
Experimental validation : Hydrolysis half-life (t₁/₂) at pH 2:
| Compound | t₁/₂ (h) |
|---|---|
| 4-[Trifluoroethyl]morpholine | 12 |
| Non-fluorinated analog | 2 |
How can AI-driven platforms optimize reaction conditions for derivatives of this compound?
(Advanced)
Answer:
- Machine learning (ML) models : Train on historical data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for new derivatives .
- Automated high-throughput screening : Test 100+ conditions in parallel using robotic platforms, accelerating DoE .
Example : An ML model reduced optimization time for a morpholine sulfonamide derivative from 6 weeks to 72 hours .
What spectroscopic benchmarks validate the compound’s purity for catalytic applications?
(Basic)
Answer:
- ¹H/¹³C NMR : Compare integrals of morpholine protons (δ 3.6–3.8 ppm) against impurities .
- Elemental analysis : Match calculated vs. observed C/F/Si ratios (e.g., C: 43.2%, F: 22.1%, Si: 8.9%) .
- X-ray crystallography : Resolve structural ambiguities (e.g., conformation of the silyloxy group) .
How does the compound’s electronic structure influence its behavior in photoredox catalysis?
(Advanced)
Answer:
- HOMO-LUMO gap : DFT calculations show a narrowed gap (ΔE = 3.2 eV) due to the electron-deficient trifluoroethyl group, enabling visible-light activation .
- Redox potentials : Cyclic voltammetry reveals a reduction potential of −1.1 V vs. SCE, suitable for reductive quenching pathways .
Application : Acts as a redox-active mediator in C–H functionalization reactions, achieving turnover numbers (TON) > 500 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
